
(Acetoxymethyl)triethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetoxymethyl)triethylsilane is an organosilicon compound characterized by the presence of an acetoxymethyl group attached to a triethylsilane moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetoxymethyl)triethylsilane typically involves the reaction of (chloromethyl)triethylsilane with potassium acetate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
(Chloromethyl)triethylsilane+Potassium Acetate→this compound+Potassium Chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
(Acetoxymethyl)triethylsilane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxymethyl group can be substituted with other nucleophiles.
Hydrosilylation: The triethylsilane moiety can participate in hydrosilylation reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often employed.
Major Products Formed
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used.
Hydrosilylation: The major products are silyl ethers or silanes.
科学的研究の応用
(Acetoxymethyl)triethylsilane finds applications in various fields of scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Acetoxymethyl)triethylsilane involves the reactivity of the acetoxymethyl group and the triethylsilane moiety. The acetoxymethyl group can undergo nucleophilic substitution, while the triethylsilane moiety can participate in hydrosilylation reactions. The molecular targets and pathways depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler compound with similar reactivity in hydrosilylation reactions.
(Chloromethyl)triethylsilane: A precursor in the synthesis of (Acetoxymethyl)triethylsilane.
Trimethylsilyl Compounds: Compounds with similar silicon-based reactivity but different alkyl groups.
Uniqueness
This compound is unique due to the presence of the acetoxymethyl group, which provides additional reactivity and versatility in organic synthesis compared to simpler silanes.
特性
IUPAC Name |
triethylsilylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-5-12(6-2,7-3)8-11-9(4)10/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRLKUEEUUOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
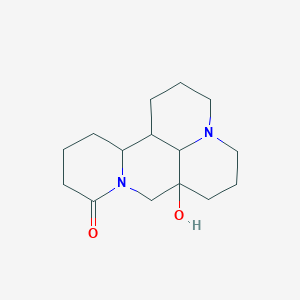
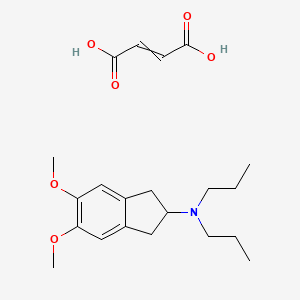
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
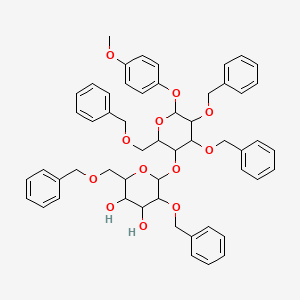
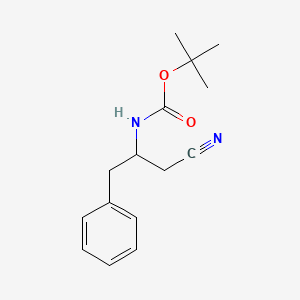
![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
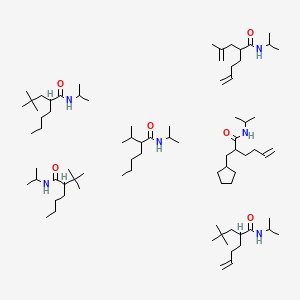
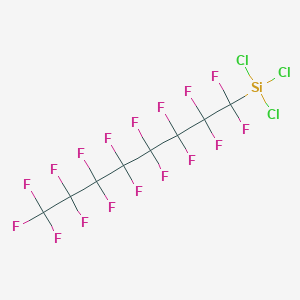
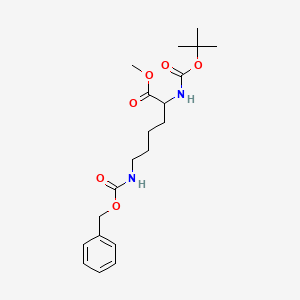
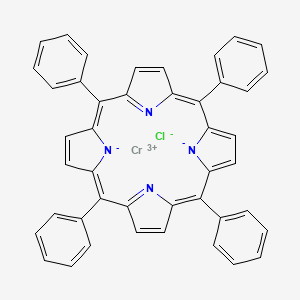

![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)
